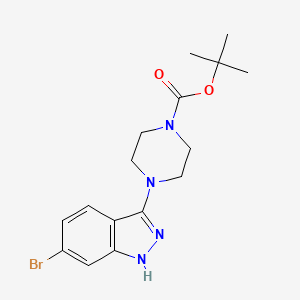
tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 6-bromo-1H-indazole-3-amine, which is then reacted with 1,1-dimethylethyl 4-piperazinecarboxylate under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or butanol and reagents such as hydrazine hydrate .
Chemical Reactions Analysis
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate can be compared with other indazole derivatives such as:
6-Bromo-1H-indazol-3-amine: A precursor in the synthesis of the compound.
N-(6-bromo-1H-indazol-3-yl)-2,2,2-trifluoroacetamide: Another indazole derivative with different functional groups.
(6-Bromo-1H-indazol-4-yl)methanol: A similar compound with a different substitution pattern on the indazole ring.
These compounds share similar core structures but differ in their functional groups and substitution patterns, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C16H21BrN4O2 |
|---|---|
Molecular Weight |
381.27 g/mol |
IUPAC Name |
tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)14-12-5-4-11(17)10-13(12)18-19-14/h4-5,10H,6-9H2,1-3H3,(H,18,19) |
InChI Key |
LXCOUNGTKJBIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














